molecular formula C23H22N6O3S2 B2934270 N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105218-65-2

N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2934270
CAS No.: 1105218-65-2
M. Wt: 494.59
InChI Key: FITIWEUXBBRZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with pyrrolidine, thiophene, and acetamide groups. The compound’s acetamidophenyl moiety distinguishes it from analogs, influencing its electronic properties and intermolecular interactions.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S2/c1-14(30)24-15-6-4-7-16(12-15)25-18(31)13-29-22(32)20-21(19(27-29)17-8-5-11-33-17)34-23(26-20)28-9-2-3-10-28/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITIWEUXBBRZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with CAS number 1105218-65-2, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N6O3S2C_{23}H_{22}N_{6}O_{3}S_{2}, with a molecular weight of 494.6 g/mol. The structural elements include a thiazolo[4,5-d]pyridazine core, which is known for various biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
CAS Number1105218-65-2
Molecular FormulaC23H22N6O3S2
Molecular Weight494.6 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolo[4,5-d]pyridazine framework and subsequent modifications to introduce the acetamide and pyrrolidine moieties. The detailed synthetic route can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and pyridazine rings have shown promising activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for related compounds .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Thiadiazole derivatives have been documented to inhibit key cellular processes involved in cancer proliferation. For example, certain thiazole-based compounds have demonstrated cytotoxic effects on cancer cell lines such as HepG-2 and A549 with IC50 values around 4.37 μM and 8.03 μM respectively . The mechanism of action may involve inhibition of DNA synthesis or interference with specific kinases involved in tumorigenesis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazole derivatives, including those structurally related to the target compound. The most active derivatives showed significant binding interactions with bacterial enzymes like DNA gyrase and MurD, indicating that similar mechanisms could be expected for this compound .
  • Cytotoxicity in Cancer Models : In vitro studies on related compounds demonstrated their ability to induce apoptosis in cancer cells by disrupting RNA and DNA synthesis pathways without affecting protein synthesis . This suggests that this compound could exhibit similar anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Core Modifications : Replacement of pyrrolidin-1-yl with a methyl group (as in the 4-chlorophenyl analog) reduces steric bulk but may diminish interactions with biological targets .

NMR Spectral Comparisons

Evidence from NMR studies of structurally related compounds (e.g., thiazolo-pyridazines and pyrrolidine derivatives) reveals critical insights:

  • Chemical Shift Variations : Substituents on the phenyl ring significantly alter proton environments. For instance, in analogs with 3,4-dimethoxyphenyl groups, upfield shifts in aromatic protons are observed due to electron-donating effects, whereas 3-acetamido substituents cause downfield shifts in regions adjacent to the acetamide group .
  • Regions of Divergence : Analogous to findings in , substituent-induced changes in chemical shifts are localized to specific regions (e.g., positions 29–36 and 39–44 in related compounds), suggesting that modifications to the phenyl ring primarily affect peripheral regions of the molecule .

Q & A

Q. What are the common synthetic routes for preparing N-(3-acetamidophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

The synthesis typically involves multi-step heterocyclic chemistry, leveraging nucleophilic substitution and cyclization reactions. For example, the thiazolo[4,5-d]pyridazine core can be synthesized via Appel salt-mediated reactions (as seen in dithiazolylidene systems) . Key steps include:

  • Step 1 : Formation of the pyrrolidin-1-yl-substituted thiazolo ring using a base-catalyzed elimination (e.g., triethylamine or DBU) under reflux conditions.
  • Step 2 : Coupling the acetamide moiety via a nucleophilic aromatic substitution (SNAr) at the 3-acetamidophenyl group.
  • Step 3 : Functionalization of the thiophen-2-yl group using Suzuki-Miyaura cross-coupling or direct lithiation strategies.

Q. How is structural characterization of this compound performed?

Advanced spectroscopic and computational methods are employed:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., distinguishing thiophene substitution patterns).
  • X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., thiazolo[4,5-d]pyridazinone conformation) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for intermediates.
  • Recrystallization : Optimize solvent polarity (e.g., DMSO/water) for the final product to achieve ≥95% purity.
  • HPLC : Reverse-phase C18 columns for chiral or polar impurities, especially if biological testing is planned .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (like AFIR or GRRM) are critical:

  • Transition state analysis : Predicts regioselectivity in cyclization steps (e.g., thiazolo vs. oxazole formation) .
  • Solvent effects : COSMO-RS simulations guide solvent selection for yield improvement.
  • Machine learning : Trains models on reaction databases to predict optimal conditions (temperature, catalyst) .

Q. How to resolve contradictions in reaction yield data across studies?

Methodological discrepancies often arise from:

  • Base selection : Strong bases (e.g., KOtBu) may deprotonate intermediates prematurely, reducing yield. Weak bases (e.g., Et3_3N) are preferred for controlled reactions .
  • Catalyst loading : Pd-based catalysts for cross-coupling steps require precise optimization (0.5–2 mol%) to avoid side reactions .
  • Statistical design of experiments (DoE) : Use factorial designs to isolate critical variables (e.g., time, temperature) and validate reproducibility .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Systematically vary substituents (e.g., pyrrolidin-1-yl → piperidin-1-yl) and assess bioactivity.
  • Docking studies : Molecular dynamics simulations map interactions with target proteins (e.g., kinase domains) .
  • Pharmacophore modeling : Identifies essential motifs (e.g., thiophene’s π-stacking capability) for activity .

Q. How to investigate reaction kinetics for thiazolo[4,5-d]pyridazinone formation?

  • In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.
  • Kinetic isotope effects (KIE) : Compare kHk_H/kDk_D to identify rate-determining steps (e.g., C–N bond formation) .
  • Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) using variable-temperature NMR .

Q. What methods assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2_2O2_2) conditions at 37°C.
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the acetamide group) .
  • Accelerated stability testing : Use thermal stress (40–60°C) to predict shelf-life .

Methodological Recommendations

  • Experimental design : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to reduce trial-and-error .
  • Data validation : Cross-reference computational predictions (e.g., DFT-optimized geometries) with crystallographic data .
  • Collaboration : Engage with centers like ICReDD for integrated computational-experimental workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.